1-Chloro-3-(1-chloropropan-2-yl)benzene
Description
1-Chloro-3-(1-chloropropan-2-yl)benzene (C₉H₁₀Cl₂) is a dichlorinated aromatic compound featuring a benzene ring substituted with chlorine at the 1-position and a 1-chloropropan-2-yl group at the 3-position. This structure confers unique steric and electronic properties, making it a valuable intermediate in organic synthesis. For instance, Grignard reactions (e.g., coupling 3-chlorophenylmagnesium bromide with chlorinated alkenes or alkynes) or catalytic hydrochlorination of alkenes (e.g., B(C₆F₅)₃-mediated reactions) could be employed . The compound’s reactivity is influenced by the electron-withdrawing chlorine atoms, which direct further electrophilic substitution to specific ring positions and stabilize intermediates in cross-coupling reactions.
Properties
Molecular Formula |
C9H10Cl2 |
|---|---|
Molecular Weight |
189.08 g/mol |
IUPAC Name |
1-chloro-3-(1-chloropropan-2-yl)benzene |
InChI |
InChI=1S/C9H10Cl2/c1-7(6-10)8-3-2-4-9(11)5-8/h2-5,7H,6H2,1H3 |
InChI Key |
MMNGNZSJGPWTKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCl)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Chloro-3-(1-chloropropan-2-yl)benzene typically involves the chlorination of 3-(1-chloropropan-2-yl)benzene. The reaction conditions often include the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature and pressure to ensure the selective chlorination at the desired position on the benzene ring.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-Chloro-3-(1-chloropropan-2-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in electrophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other substituents. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding hydrocarbons. Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can yield nitro derivatives, while sulfonation can produce sulfonic acids.
Scientific Research Applications
1-Chloro-3-(1-chloropropan-2-yl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to the interaction of chlorinated aromatic compounds with biological systems.
Medicine: It may serve as a precursor for the development of new drugs with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-3-(1-chloropropan-2-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The chlorine atoms on the benzene ring make it susceptible to attack by electrophiles, leading to the formation of various substituted derivatives. The pathways involved in these reactions include the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring.
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency : The hydrochlorination method for 3k achieves a high yield (92%) under mild conditions, suggesting superior scalability compared to positional isomers (e.g., ) or ketone derivatives (e.g., ).
Physical Properties
Key Observations :
- Polarity : The higher Rf value (0.71) of 1k compared to typical alkanes (Rf ~0.2–0.5) indicates moderate polarity due to chlorine substituents.
- Thermal Stability : The ketone derivative exhibits a low boiling point under reduced pressure, contrasting with the oil-like stability of chlorinated alkylbenzenes.
Biological Activity
1-Chloro-3-(1-chloropropan-2-yl)benzene, also known as 1-(1-chloropropan-2-yl)-4-methylbenzene, is an organic compound with the molecular formula C10H12Cl2 and a molecular weight of approximately 189.08 g/mol. This compound features a benzene ring substituted with both a chlorine atom and a 1-chloropropan-2-yl group. Its unique structure suggests significant potential for biological activity, particularly through mechanisms involving electrophilic aromatic substitution.
The compound's chlorinated structure is indicative of its reactivity and potential interactions with biological systems. The presence of chlorine atoms can influence the compound's electrophilicity, making it a candidate for various chemical reactions including nucleophilic substitutions and oxidation processes.
The biological activity of 1-chloro-3-(1-chloropropan-2-yl)benzene may be attributed to several mechanisms:
- Electrophilic Aromatic Substitution : The chlorinated aromatic compound can act as an electrophile, participating in substitution reactions with nucleophiles present in biological systems.
- Nucleophilic Substitution : This compound can also undergo nucleophilic attack, leading to the formation of various substituted products that may exhibit distinct biological properties.
- Oxidation and Reduction Reactions : The compound can be oxidized to form alcohols or ketones, which may have different biological activities.
Biological Activity
Research on the biological activity of 1-chloro-3-(1-chloropropan-2-yl)benzene has revealed several key findings:
Case Studies
Several studies have highlighted the biological implications of chlorinated aromatic compounds:
- Case Study 1 : A study examined the effects of chlorinated benzenes on rat liver microsomes, revealing that these compounds could induce cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes. This induction suggests a potential for altered pharmacokinetics when exposed to such compounds .
- Case Study 2 : Research involving the interaction of chlorinated aromatic compounds with DNA showed that these substances could form adducts that may lead to mutations and cancer development in mammalian cells. This underscores the importance of understanding their biological activity in relation to human health .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C10H12Cl2 |
| Molecular Weight | 189.08 g/mol |
| Electrophilicity | High due to chlorine atoms |
| Potential Biological Effects | Toxicity, Antimicrobial |
| Study Type | Findings |
|---|---|
| Toxicity Assessment | Induction of cytochrome P450 enzymes leading to altered metabolism |
| Antimicrobial Activity | Structural analogs show potential for inhibiting bacterial growth |
| Environmental Impact | Bioaccumulation and toxicity concerns in aquatic ecosystems |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
